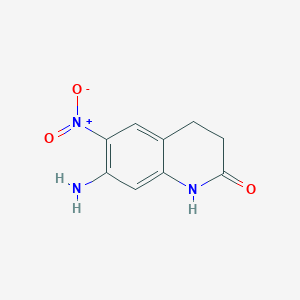
7-Amino-6-nitro-1,2,3,4-tetrahydroquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-6-nitro-1,2,3,4-tetrahydroquinolin-2-one is a compound with the CAS Number: 1599192-55-8 . It has a molecular weight of 207.19 and is typically stored at room temperature . It is usually available in powder form .
Synthesis Analysis
A simple and efficient one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives were synthesized using a multi-component reaction (MCR) comprising of 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrene . The reactions were hypothesized to proceed sequentially via Knoevenagel .Molecular Structure Analysis
The IUPAC name of this compound is 7-amino-6-nitro-3,4-dihydroquinolin-2(1H)-one . The InChI code is 1S/C9H9N3O3/c10-6-4-7-5(1-2-9(13)11-7)3-8(6)12(14)15/h3-4H,1-2,10H2,(H,11,13) .Chemical Reactions Analysis
The compound is involved in the synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives . The reactions were hypothesized to proceed sequentially via Knoevenagel .Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.19 . It is typically stored at room temperature and is usually available in powder form .Applications De Recherche Scientifique
Antibacterial Properties
Research on related quinoline derivatives, such as 8-nitrofluoroquinolones, demonstrates their significant antibacterial activity against both gram-positive and gram-negative strains. These studies highlight the potential of nitroquinoline compounds, through the introduction of amino groups at specific positions, to serve as effective agents in combating bacterial infections. Notably, derivatives with more lipophilic groups have shown enhanced activity against gram-positive bacteria, indicating the importance of molecular modification in targeting specific microbial strains (Al-Hiari et al., 2007).
Synthesis and Chemical Studies
Extensive experimental and theoretical studies on the nitration of tetrahydroquinoline and its derivatives have achieved total regioselectivity for nitration at the 6-position. These findings are crucial for the synthesis of specific nitroquinoline compounds, providing a foundation for further modifications and applications in various fields. The research underlines the importance of protecting groups and reaction conditions in achieving desired regioselectivity and yields, which could be pivotal for the synthesis of compounds like 7-Amino-6-nitro-1,2,3,4-tetrahydroquinolin-2-one (Cordeiro et al., 2011).
Hypoxic Sensor Applications
Nitro-derivatives of quinoline have been designed, synthesized, and evaluated as hypoxic sensors, leveraging the reduction of nitro groups to amino groups in hypoxic cells. This characteristic enables these compounds to exhibit significant differences in fluorescence in hypoxic versus oxic conditions, making them valuable tools for imaging and studying hypoxic tumor cells. The ability to monitor cellular oxygen levels with such compounds could greatly enhance the understanding and treatment of tumors and other conditions affected by hypoxia (Dai et al., 2008).
Organic Synthesis and Functionalization
Research demonstrates the selective functionalization of sp(3) C-H bonds adjacent to a nitrogen atom using (diacetoxyiodo)benzene, indicating the potential for direct modification of quinoline derivatives. Such functionalization approaches could be directly applicable to the synthesis and modification of 7-Amino-6-nitro-1,2,3,4-tetrahydroquinolin-2-one, enabling the creation of a variety of derivatives with potential applications in medicinal chemistry and material science (Shu et al., 2009).
Safety and Hazards
Orientations Futures
The THIQ heterocyclic scaffold, which this compound is a part of, has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests potential future directions in the development of novel compounds with similar structures for various biological applications .
Propriétés
IUPAC Name |
7-amino-6-nitro-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-6-4-7-5(1-2-9(13)11-7)3-8(6)12(14)15/h3-4H,1-2,10H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDQYOZJKBLNLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-6-nitro-1,2,3,4-tetrahydroquinolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2753787.png)
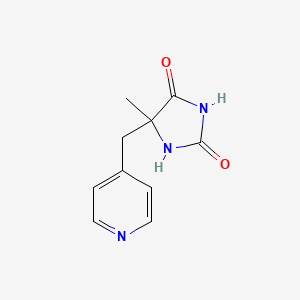
![1-Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-methylpropan-1-ol](/img/structure/B2753790.png)
![5-(3,4-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2753791.png)


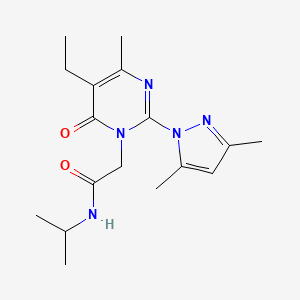
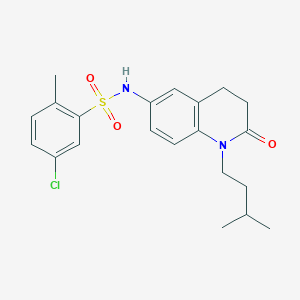
![ethyl 2-{3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate](/img/structure/B2753802.png)

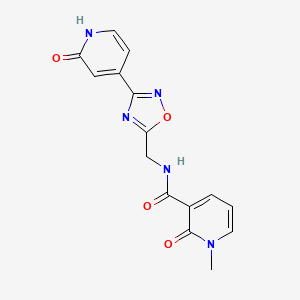
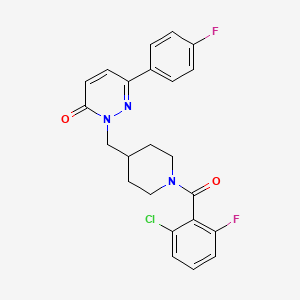
![3-(4-Chloro-phenyl)-5-thiophen-2-yl-[1,2,4]oxadiazole](/img/structure/B2753807.png)
